5‑HT₂A Receptor Affinity: N‑(4‑Phenylbutyl) Derivative Matches Ketanserin’s Potency
A direct structural comparison reveals that N‑(4‑phenylbutyl)‑4‑(4‑fluorobenzoyl)piperidine, a derivative of the target scaffold, exhibits 5‑HT₂A binding affinity (Kᵢ = 5.3 nM) that is nearly identical to the prototypical antagonist ketanserin (Kᵢ = 3.5 nM). This head‑to‑head measurement demonstrates that the 4‑(4‑fluorobenzoyl)piperidine core retains ketanserin‑like potency even after removal of the quinazolinedione moiety .
| Evidence Dimension | 5‑HT₂A receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 5.3 nM (N‑(4‑phenylbutyl) derivative of 4‑(4‑fluorobenzoyl)piperidine) |
| Comparator Or Baseline | Ketanserin: Kᵢ = 3.5 nM |
| Quantified Difference | 1.5‑fold higher Kᵢ (5.3 vs. 3.5 nM); effectively equipotent |
| Conditions | Radioligand binding assay using rat cortex homogenate |
Why This Matters
Confirms that the 4‑(4‑fluorobenzoyl)piperidine scaffold can serve as a simplified, high‑affinity alternative to ketanserin in receptor occupancy studies and PET ligand design.
